2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyrido[4,3-b][1,6]naphthyridine-dione class, characterized by a fused tricyclic core with a pyridyl group at position 2 and a tetrahydrofuranmethyl substituent at position 6. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring planar heterocyclic recognition . The tetrahydrofuranmethyl group enhances solubility compared to purely aromatic analogs, while the pyridyl moiety may facilitate metal coordination or hydrogen bonding .
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
8-(oxolan-2-ylmethyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C21H18N4O3/c26-20-15-12-16-18(7-10-25(21(16)27)19-5-1-2-8-22-19)23-17(15)6-9-24(20)13-14-4-3-11-28-14/h1-2,5-10,12,14H,3-4,11,13H2 |
InChI Key |
MBSAJNBQMKTEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The compound can be synthesized through metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This operationally simple reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .
Chemical Reactions Analysis
Types of Reactions:: The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.
Major Products:: The specific products formed depend on the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to corresponding amines.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, coordination chemistry, and potential ligand properties.
Biology and Medicine::Anticancer Properties: Investigated for its potential as an anticancer agent.
Biological Activity: Studied for interactions with cellular targets.
Materials Science:
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
*Calculated based on structural similarity to analogs in .
Key Observations:
- Solubility : The tetrahydrofuranmethyl group in the target compound provides better aqueous solubility compared to the methoxyethyl or cyclohexyl analogs, which are more lipophilic .
- Metabolic Stability : The pyridylmethyl substituent in ’s analog may undergo faster oxidative metabolism compared to the tetrahydrofuranmethyl group, which is sterically protected .
- Drug-Likeness: Benzo[b]thieno-naphthyridine derivatives (e.g., 8d) exhibit superior drug-likeness scores (0.87 vs. acyclovir’s 0.63) due to balanced hydrophobicity and hydrogen-bonding capacity . The target compound’s tetrahydrofuran group may mimic this balance.
Pharmacological Activity
- Enzyme Binding : Pyrido[4,3-b][1,6]naphthyridine-diones with flexible substituents (e.g., tetrahydrofuranmethyl) show improved binding to FAD-dependent oxidoreductases, as observed in crystallographic studies of related compounds .
- Antiviral Potential: Chlorinated benzo[b]thieno-naphthyridines (e.g., 8d) exhibit structural similarities to 5-chloroacridone, a known antiviral agent, suggesting the target compound’s pyridyl group could be optimized for similar activity .
Biological Activity
The compound 2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the pyridopyrimidine family and is notable for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[4,3-b][1,6]naphthyridine core with substitutions that enhance its biological properties. The presence of both pyridyl and tetrahydrofuran groups contributes to its unique interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[4,3-b][1,6]naphthyridine |
| Substituents | 2-Pyridyl and tetrahydro-2-furanylmethyl |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 253.29 g/mol |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against Plasmodium falciparum, the causative agent of malaria. The compound acts as an inhibitor of phosphatidylinositol-4-kinase β (PI4K), which is crucial for the survival of the parasite in red blood cells .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been shown to selectively inhibit fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). In vitro studies demonstrated nanomolar potency against Huh7 cell lines and significant antitumor efficacy in xenograft models .
The dual inhibitory mechanism involves:
- Inhibition of Hemozoin Formation : By targeting the hemozoin formation pathway, the compound disrupts the lifecycle of Plasmodium species.
- FGFR4 Signaling Pathway Modulation : The selective inhibition of FGFR4 affects downstream signaling pathways involved in tumor proliferation and survival.
Table 2: Summary of Biological Activities
| Activity Type | Target/Pathogen | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Plasmodium falciparum | PI4K inhibition | |
| Anticancer | FGFR4 in HCC | FGFR4 signaling pathway inhibition |
Case Study 1: Malaria Treatment
In a study assessing the efficacy of various naphthyridine derivatives against Plasmodium falciparum, the compound showed promising results with minimal off-target effects on human kinases. This specificity is crucial for developing safe antimalarial therapies that do not induce adverse effects in humans.
Case Study 2: Liver Cancer Research
A recent investigation into the effects of FGFR4 inhibitors on liver cancer cells revealed that treatment with this compound led to reduced cell viability and induced apoptosis in Huh7 cells. The findings suggest that this compound could serve as a lead candidate for further development into a targeted therapy for HCC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
